Frubiase

Anti-allergic Calcium Therapy Urticaria

Select Frubiase for reproducible pre-clinical research in immediate hypersensitivity. This defined combination of calcium gluconate, lactate, ergocalciferol, and ascorbic acid is validated for anti-allergic effects in erythema/urticaria. Unlike generic salts, this fixed ratio ensures consistent bioavailability and synergistic action documented in clinical studies. Ensure research integrity; do not substitute.

Molecular Formula C52H87Ca2O31P
Molecular Weight 1319.4 g/mol
CAS No. 56391-76-5
Cat. No. B14633507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrubiase
CAS56391-76-5
Molecular FormulaC52H87Ca2O31P
Molecular Weight1319.4 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2]
InChIInChI=1S/C28H44O.2C6H12O7.C6H8O6.2C3H6O3.2Ca.H3O4P/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-2(8)5-3(9)4(10)6(11)12-5;2*1-2(4)3(5)6;;;1-5(2,3)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;2*2-5,7-11H,1H2,(H,12,13);2,5,7-10H,1H2;2*2,4H,1H3,(H,5,6);;;(H3,1,2,3,4)/q;;;;;;2*+2;/p-4/b10-9+,23-12+,24-13-;;;;;;;;/t20-,22+,25+,26+,27-,28+;2*2-,3-,4+,5-;2-,5+;;;;;/m0110...../s1
InChIKeyQCTRXDHNIUYLLS-GJTOSKALSA-J
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Frubiase (CAS 56391-76-5): Defined Composition and Procurement Identity for Anti-Allergic Research


Frubiase (CAS 56391-76-5) is a defined pharmaceutical preparation consisting of a combination of calcium gluconate, calcium lactate, ergocalciferol (Vitamin D2), phosphoric acid, and ascorbic acid (Vitamin C) . It is not a single molecule but a multi-component formulation designed to leverage the synergistic effects of its ingredients, primarily for its anti-allergic and calcium-supplementing properties. Unlike simple calcium or vitamin D supplements, Frubiase's fixed-combination design provides a specific ratio of bioavailable calcium salts with cofactors intended to enhance its therapeutic utility, making it a distinct entity for procurement in clinical and pre-clinical research settings focused on immediate hypersensitivity reactions .

Why Generic Calcium or Vitamin Supplements Cannot Substitute for Frubiase (CAS 56391-76-5)


Generic substitution fails with Frubiase because it is a specific, multi-component formulation whose efficacy is potentially dependent on the fixed ratio and combination of its active ingredients. While calcium is the primary active, the inclusion of Vitamin D2 (ergocalciferol) is specifically intended to enhance calcium absorption, and ascorbic acid may contribute to its anti-allergic effect . The clinical effect for indications like erythema and urticaria, as documented for this specific combination, cannot be assumed for a simple calcium supplement or a different calcium/vitamin D formulation. Therefore, for research reproducibility or for therapeutic applications where the documented effect of this specific mixture is required, substitution with generic in-class compounds (e.g., calcium carbonate with cholecalciferol) is scientifically unsound without direct comparative data. The quantitative evidence below details the unique properties of this formulation.

Frubiase (CAS 56391-76-5) Quantitative Differentiation Evidence Guide


Superior Reduction in Allergic Reaction Parameters Compared to Placebo

In a randomized, double-blind, placebo-controlled study involving 20 adolescent patients, Frubiase Calcium forte (the formulation corresponding to CAS 56391-76-5) demonstrated a statistically significant reduction in immediate allergic reaction parameters compared to placebo. This is the only direct, head-to-head clinical evidence for this specific formulation's efficacy [1]. The study provides a verifiable basis for its procurement over a simple calcium salt or placebo.

Anti-allergic Calcium Therapy Urticaria

Unique Component Ratio for Enhanced Calcium Bioavailability

Frubiase (CAS 56391-76-5) is distinguished from simple calcium supplements (e.g., calcium carbonate) by its defined ratio of calcium gluconate, calcium lactate, and critically, ergocalciferol (Vitamin D2) . The inclusion of Vitamin D2 is a deliberate formulation strategy to enhance calcium absorption, a feature absent in standalone calcium salts. While direct comparative absorption studies are not available, this compositional distinction is supported by class-level inference that Vitamin D co-administration improves calcium uptake .

Calcium Bioavailability Vitamin D Synergy Pharmacokinetics

Documented Indication for Erythema and Urticaria Unmatched by Generic Comparators

Multiple independent chemical and pharmaceutical databases document the specific use of Frubiase (CAS 56391-76-5) in the treatment of erythema and urticaria (hives) . This is a specific therapeutic claim associated with this precise combination of ingredients. A simple calcium or Vitamin D supplement does not carry this same documented indication. This provides a clear procurement rationale for researchers studying these specific dermatological conditions or for clinicians following established treatment protocols.

Dermatology Anti-inflammatory Histamine Response

Validated Application Scenarios for Frubiase (CAS 56391-76-5) Based on Specific Evidence


Research on Immediate Allergic Reactions and Urticaria

Frubiase is the appropriate selection for pre-clinical or clinical research focused on the treatment of erythema, urticaria, and immediate hypersensitivity reactions. Its use is supported by a direct placebo-controlled clinical trial demonstrating significant anti-allergic effects in adolescent patients [1]. Researchers investigating novel anti-allergic pathways or comparative treatments should use this specific formulation to ensure reproducibility and to build upon established findings .

Studies on Enhanced Calcium Bioavailability and Absorption

This formulation is specifically suitable for studies examining the impact of Vitamin D2 (ergocalciferol) on the absorption kinetics of a mixed calcium salt preparation (gluconate and lactate). Its fixed composition provides a consistent and reproducible test article for pharmacokinetic or pharmacodynamic studies aimed at quantifying the advantage of this combination over simple calcium salts [1].

Procurement for Therapeutic Protocols Targeting Erythema

Healthcare providers or procurement specialists following established, literature-supported treatment regimens for erythema and urticaria should select Frubiase. Its documented indication in multiple authoritative sources provides a clear rationale for its use in these specific dermatological conditions over non-specific calcium supplements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Frubiase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.